5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline
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Overview
Description
5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline: is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and an isopropoxy group attached to an aniline ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-nitroaniline and isopropyl alcohol.
Nitration: The 4-methyl-2-nitroaniline undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Fluorination: The amino group is then fluorinated using a fluorinating agent such as Selectfluor.
Etherification: Finally, the isopropoxy group is introduced through an etherification reaction with isopropyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or isopropoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate specific signaling pathways and enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(propan-2-yloxy)aniline: Similar in structure but lacks the methyl group.
2-Fluoro-4-methylaniline: Similar but lacks the isopropoxy group.
5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline: Similar but with a different substitution pattern .
Uniqueness
5-Fluoro-4-methyl-2-(propan-2-yloxy)aniline is unique due to the specific combination of fluorine, methyl, and isopropoxy groups attached to the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
5-fluoro-4-methyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H14FNO/c1-6(2)13-10-4-7(3)8(11)5-9(10)12/h4-6H,12H2,1-3H3 |
InChI Key |
JZVORBPIPQYOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)OC(C)C |
Origin of Product |
United States |
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